2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide
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Description
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13BrClN5O3 and its molecular weight is 462.69. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide is a novel triazole derivative that has garnered attention due to its diverse biological activities. Triazole compounds are known for their broad spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16BrN5O3, and it features a complex structure that includes a tetrahydropyrrolo-triazole framework. The presence of bromine and chlorine substituents is significant as these halogens can influence the biological activity of the compound.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study reported that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds indicate that they possess potent antimicrobial effects:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2 | E. coli | 62.5 |
2 | Staphylococcus aureus | 125 |
2 | Pseudomonas aeruginosa | 250 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has indicated that triazole derivatives can also exhibit anticancer properties. In vitro studies have shown that compounds with similar structures to our target compound can inhibit the proliferation of cancer cell lines such as A375 (human malignant melanoma). The antiproliferative activity was assessed using MTT assays, which measure cell viability:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2 | A375 | 15.6 |
2 | BJ Fibroblast | >100 |
The selectivity index indicates a favorable safety profile for these compounds when tested against normal cells compared to cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, triazoles are known for their anti-inflammatory effects. The compound has been tested in various models of inflammation and showed promising results in reducing inflammatory markers in vitro.
Case Studies
Several case studies have illustrated the potential of similar triazole compounds:
- Case Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and screened against common pathogens. The study concluded that modifications at the phenyl ring significantly enhanced antibacterial activity.
- Case Study on Anticancer Properties : In a comparative study involving multiple triazole derivatives, those with halogen substitutions exhibited higher cytotoxicity against melanoma cells than their non-substituted counterparts.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-4-6-13(7-5-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-3-1-2-11(20)8-12/h1-8,15-16H,9H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVZHROLHVIVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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